molecular formula C23H29Cl2NO B11333443 N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

N-(4-chlorobenzyl)-2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine

Cat. No.: B11333443
M. Wt: 406.4 g/mol
InChI Key: FGZPBWPALAFDLD-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE is a complex organic compound characterized by the presence of chlorophenyl and dimethyloxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2,2-dimethyloxan-4-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE can be compared with other similar compounds, such as:

    (4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE: This compound has a similar structure but with additional methyl groups, which may affect its reactivity and biological activity.

    (4-CHLOROPHENYL)METHYLMETHYL]-2,2-DIMETHYLOXAN-4-YL}ETHYL)AMINE: This compound has a similar structure but with different substituents, which can lead to variations in its chemical and biological properties.

Properties

Molecular Formula

C23H29Cl2NO

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine

InChI

InChI=1S/C23H29Cl2NO/c1-22(2)17-23(12-14-27-22,15-19-5-3-4-6-21(19)25)11-13-26-16-18-7-9-20(24)10-8-18/h3-10,26H,11-17H2,1-2H3

InChI Key

FGZPBWPALAFDLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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